molecular formula C174H277F3N52O53S2 B1180816 Tyr-alpha-CGRP (humain) CAS No. 124756-98-5

Tyr-alpha-CGRP (humain)

Numéro de catalogue B1180816
Numéro CAS: 124756-98-5
Poids moléculaire: 4067 g/mol
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Calcitonin gene-related peptide (CGRP) is a 37-amino-acid vasodilatory peptide, existing in two forms, denoted as alpha- and beta-CGRP. Human alpha-CGRP is implicated as a regulator of vascular tone, wound healing, inflammatory responses, nociception, appetite, and gastric emptying. CGRP(8-37), including modifications such as Tyr-alpha-CGRP, acts as a selective antagonist of the CGRP receptor, highlighting its significance in studying CGRP's physiological and pathological roles (Taylor & Abel, 2007).

Synthesis Analysis

The synthesis of CGRP analogues, including modifications to the N-terminus but not the C-terminus of CGRP(8-37), has been explored. For instance, substituting Tyr for Phe in CGRP(8-37) did not change its binding affinity at CGRP receptors, indicating the critical role of specific amino acid positions in receptor binding and antagonist activity (Smith et al., 2003).

Molecular Structure Analysis

Circular dichroism (CD) spectroscopic studies on the alpha form of human CGRP indicate some alpha-helical structure present in aqueous solution, suggesting that the formation of an amphiphilic helix in the C-terminal tail of alpha-CGRP may be physiologically relevant (Manning, 1989).

Chemical Reactions and Properties

Research into CGRP receptor antagonists like CGRP(8-37) and [125I-Tyr]hCGRP8-37 has provided insights into the chemical interactions and binding profiles of CGRP and its antagonists at CGRP receptors in various tissues, underscoring the complexity of CGRP's physiological roles (Rossum et al., 1994).

Physical Properties Analysis

The cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor provides significant insights into the physical properties of the CGRP receptor complex, illustrating how the receptor activity-modifying protein (RAMP1) stabilizes CLR extracellular loop 2 and modulates CGRP's effects (Liang et al., 2018).

Chemical Properties Analysis

Investigations into the structure/activity relationship of human CGRP, including its enzymic digest fragments and chemically modified products, have shed light on the peptide's chemical properties, particularly the essential role of the N-terminal disulphide-bonded ring and the C-terminal amide for its biological activity (Tippins et al., 1986).

Applications De Recherche Scientifique

Recherche sur les biomarqueurs de la migraine

Tyr-alpha-CGRP (humain) a été identifié comme un candidat prometteur pour le premier biomarqueur de la migraine. Des études ont montré que les niveaux de CGRP sont augmentés pendant les crises aiguës de migraine, et la différenciation entre l’alpha-CGRP et le bêta-CGRP est cruciale en raison de leurs comportements variables même dans le cadre d’une même condition {svg_1}.

Standardisation méthodologique de la mesure du CGRP

La recherche a mis en évidence l’importance de la cohérence méthodologique lors de la mesure des niveaux de CGRP. Des facteurs tels que le kit ELISA utilisé, le temps de traitement de l’échantillon et les conditions de stockage affectent considérablement la précision des mesures de CGRP. Ceci est essentiel pour garantir des données fiables dans les milieux cliniques et expérimentaux {svg_2}.

Pharmacologie des thérapies ciblant le CGRP

La signalisation du CGRP est une cible clé pour les thérapies de la migraine. Comprendre la pharmacologie des traitements qui ciblent directement ou indirectement le récepteur du CGRP ou son ligand est essentiel pour développer des médicaments efficaces contre la migraine. Cela comprend l’analyse de la sélectivité et du site d’action des antagonistes du CGRP de petite taille et des anticorps monoclonaux {svg_3}.

CGRP et physiologie de l’exercice

Des investigations sur les effets de l’exercice sur les concentrations de CGRP ont montré que l’exercice modéré ne module pas la concentration du peptide. Cette constatation est importante pour les études examinant le rôle du CGRP dans la physiologie de l’exercice et pour la préparation des patients lors des évaluations cliniques {svg_4}.

Âge et corrélation sexuelle avec les niveaux de CGRP

Des recherches ont démontré que l’âge est corrélé positivement avec la teneur en bêta-CGRP, et les hommes ont des niveaux d’alpha-CGRP plus élevés que les femmes. Ces résultats sont cruciaux pour les études comparatives et pour comprendre les variations biologiques des niveaux de CGRP dans différentes populations {svg_5}.

CGRP dans les troubles neurologiques au-delà de la migraine

Bien que le CGRP soit principalement étudié dans le contexte des migraines, son rôle dans d’autres troubles neurologiques est un domaine d’intérêt croissant. La participation du peptide à la transmission de la douleur et à la régulation vasculaire suggère des applications potentielles dans l’étude et le traitement d’autres affections impliquant ces processus physiologiques {svg_6}.

Safety and Hazards

Tyr-alpha-CGRP (human) is intended for research use only and is not for human use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, it is generally not irritating to the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .

Orientations Futures

The role of CGRP in neurogenic vasodilation and its cardioprotective effects have been studied . It has been suggested as a cardioprotective, endogenous mediator released under stress to help preserve cardiovascular function . With the recent developments of various CGRP-targeted pharmacotherapies, in the form of CGRP antibodies/antagonists as well as a CGRP analog, CGRP is being considered as a novel target in various cardiovascular diseases .

Analyse Biochimique

Biochemical Properties

Tyr-alpha-CGRP (human) plays a significant role in biochemical reactions, particularly in the modulation of vascular tone and pain pathways. It interacts with several enzymes, proteins, and other biomolecules. The primary interaction is with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), forming a complex that is essential for its biological activity . This interaction leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels, which mediates various downstream effects. Additionally, Tyr-alpha-CGRP (human) can interact with other receptors such as the AMY1 receptor, formed between the calcitonin receptor (CTR) and RAMP1 .

Cellular Effects

Tyr-alpha-CGRP (human) exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Tyr-alpha-CGRP (human) is involved in the transmission of pain signals and can enhance the release of neurotransmitters . In vascular smooth muscle cells, it induces relaxation and vasodilation by increasing cAMP levels . Furthermore, Tyr-alpha-CGRP (human) can modulate inflammatory responses by affecting the activity of immune cells and the release of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of Tyr-alpha-CGRP (human) involves its binding to the CLR/RAMP1 receptor complex. This binding triggers a conformational change in the receptor, leading to the activation of G-proteins and subsequent stimulation of adenylate cyclase . The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular functions. Tyr-alpha-CGRP (human) can also interact with other receptor complexes, such as the AMY1 receptor, and exert similar effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyr-alpha-CGRP (human) can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that CGRP levels can be preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°C for more than six months can result in a decrease in CGRP levels . These temporal changes can impact the interpretation of experimental results and the understanding of the peptide’s long-term effects.

Dosage Effects in Animal Models

The effects of Tyr-alpha-CGRP (human) vary with different dosages in animal models. Low doses of the peptide can induce vasodilation and pain modulation without significant adverse effects . Higher doses may lead to toxic or adverse effects, such as hypotension and increased sensitivity to pain . It is essential to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Tyr-alpha-CGRP (human) is involved in several metabolic pathways, including those related to vasodilation and pain modulation. The peptide interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP . This interaction plays a crucial role in the regulation of vascular tone and nociception. Additionally, Tyr-alpha-CGRP (human) can influence metabolic flux and metabolite levels by modulating the activity of various signaling pathways .

Transport and Distribution

The transport and distribution of Tyr-alpha-CGRP (human) within cells and tissues are mediated by specific transporters and binding proteins. The peptide is predominantly found in the central and peripheral nervous systems, where it is involved in the modulation of pain and vascular responses . It can also be transported to other tissues, such as the cardiovascular system, where it exerts its vasodilatory effects . The distribution of Tyr-alpha-CGRP (human) is influenced by factors such as receptor expression and tissue-specific transport mechanisms.

Subcellular Localization

Tyr-alpha-CGRP (human) is localized in specific subcellular compartments, which can affect its activity and function. The peptide is primarily found in the cytoplasm and at the cell membrane, where it interacts with its receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments and its overall activity . Understanding the subcellular localization of Tyr-alpha-CGRP (human) is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C172H276N52O51S2.C2HF3O2/c1-78(2)56-105(196-124(237)70-188-138(243)86(17)193-148(253)106(57-79(3)4)203-146(251)102(44-35-53-185-171(180)181)198-151(256)109(62-97-67-184-77-191-97)209-168(273)136(93(24)231)223-165(270)131(84(13)14)217-160(265)118-76-277-276-75-117(213-140(245)87(18)192-142(247)99(175)59-96-47-49-98(232)50-48-96)159(264)208-113(66-127(240)241)156(261)221-133(90(21)228)166(271)195-89(20)141(246)220-134(91(22)229)169(274)214-118)149(254)204-107(58-80(5)6)150(255)212-116(74-227)158(263)200-103(45-36-54-186-172(182)183)147(252)211-114(72-225)143(248)189-68-123(236)187-69-126(239)215-129(82(9)10)164(269)218-130(83(11)12)163(268)201-101(43-32-34-52-174)145(250)206-110(63-120(176)233)153(258)207-111(64-121(177)234)152(257)205-108(61-95-40-29-26-30-41-95)154(259)219-132(85(15)16)170(275)224-55-37-46-119(224)161(266)222-135(92(23)230)167(272)210-112(65-122(178)235)155(260)216-128(81(7)8)162(267)190-71-125(238)197-115(73-226)157(262)199-100(42-31-33-51-173)144(249)194-88(19)139(244)202-104(137(179)242)60-94-38-27-25-28-39-94;3-2(4,5)1(6)7/h25-30,38-41,47-50,67,77-93,99-119,128-136,225-232H,31-37,42-46,51-66,68-76,173-175H2,1-24H3,(H2,176,233)(H2,177,234)(H2,178,235)(H2,179,242)(H,184,191)(H,187,236)(H,188,243)(H,189,248)(H,190,267)(H,192,247)(H,193,253)(H,194,249)(H,195,271)(H,196,237)(H,197,238)(H,198,256)(H,199,262)(H,200,263)(H,201,268)(H,202,244)(H,203,251)(H,204,254)(H,205,257)(H,206,250)(H,207,258)(H,208,264)(H,209,273)(H,210,272)(H,211,252)(H,212,255)(H,213,245)(H,214,274)(H,215,239)(H,216,260)(H,217,265)(H,218,269)(H,219,259)(H,220,246)(H,221,261)(H,222,266)(H,223,270)(H,240,241)(H4,180,181,185)(H4,182,183,186);(H,6,7)/t86-,87-,88-,89-,90+,91+,92+,93+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-,134-,135-,136-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCQLQFAXACYAJ-XAGUUDLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H277F3N52O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.